molecular formula C13H16ClNO2 B1350212 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid CAS No. 901920-70-5

1-(3-Chlorobenzyl)piperidine-4-carboxylic acid

Cat. No. B1350212
M. Wt: 253.72 g/mol
InChI Key: PUGKULNOZQXTSX-UHFFFAOYSA-N
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Scientific Research Applications

Crystal and Molecular Structure Analysis

The study of 4-piperidinecarboxylic acid hydrochloride provides insights into its crystal and molecular structure. Characterized by single-crystal X-ray diffraction and B3LYP/6-31G(d,p) calculations, this compound forms orthorhombic crystals. The piperidine ring adopts a chair conformation, with hydrogen bonding playing a significant role in its structural configuration. Such analyses are foundational in understanding the compound's interaction capabilities, potentially guiding its application in material science and drug design (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Hydrogen Bonding and Spectroscopic Properties

Further research into complexes formed by piperidine-4-carboxylic acid with chloroacetic acid reveals detailed hydrogen bonding and spectroscopic properties. These findings, underpinned by X-ray diffraction, FTIR, Raman, and NMR spectroscopy, alongside B3LYP/6-31G(d,p) calculations, elucidate the compound's behavior in various environments. This knowledge contributes to its potential use in chemical sensors or as a building block in supramolecular chemistry (Komasa, Katrusiak, Szafran, Barczyński, & Dega-Szafran, 2008).

Catalytic Applications

The synthesis and application of Fe3O4-SA-PPCA, involving piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles, highlight its role as a novel nanomagnetic reusable catalyst. This compound facilitates the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinoline derivatives, demonstrating its utility in facilitating chemical reactions. Such catalytic capabilities can be leveraged in pharmaceutical synthesis and green chemistry (Ghorbani‐Choghamarani & Azadi, 2015).

Synthesis Methodology

A new synthesis method for 1-benzenemethyl piperidine-4-carboxylic acid from N,N-bis(2-hydroxyethyl) amine demonstrates the compound's accessibility through improved operational methods. This innovation increases yield and simplifies the synthesis process, relevant for industrial-scale production and research purposes (Chun, 2000).

Anticancer Agent Evaluation

The sequential synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids as anticancer agents underscore its potential in drug development. By systematically synthesizing and testing these compounds, researchers can uncover new therapeutic options for cancer treatment, highlighting the compound's significance in medicinal chemistry (Rehman et al., 2018).

Safety And Hazards

The safety data sheet for a similar compound suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard4. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area5.


Future Directions

Piperidine derivatives, including “1-(3-Chlorobenzyl)piperidine-4-carboxylic acid”, have shown potential in various fields of research and industry6. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry3.


Please note that the information provided is based on the available resources and may not be fully accurate or complete. For a more detailed analysis, please refer to the original sources or consult a professional in the field.


properties

IUPAC Name

1-[(3-chlorophenyl)methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-12-3-1-2-10(8-12)9-15-6-4-11(5-7-15)13(16)17/h1-3,8,11H,4-7,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGKULNOZQXTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394664
Record name 1-(3-chlorobenzyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorobenzyl)piperidine-4-carboxylic acid

CAS RN

901920-70-5
Record name 1-(3-chlorobenzyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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